molecular formula C8H9ClN4O B14513796 N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide CAS No. 62693-31-6

N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide

Cat. No.: B14513796
CAS No.: 62693-31-6
M. Wt: 212.63 g/mol
InChI Key: HWDNCIKSRUPPOO-UHFFFAOYSA-N
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Description

N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and hydrazinecarbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This inhibition can disrupt various cellular processes, making the compound effective in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide
  • N’-[(4-Chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • N’-[(4-Chlorophenyl)methylidene]-2-(3-nitrophenoxy)propanohydrazide

Uniqueness

N’-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide is unique due to its specific hydrazone linkage and the presence of a chlorine atom on the phenyl ring This structural feature imparts distinct chemical reactivity and biological activity compared to other hydrazones

Properties

CAS No.

62693-31-6

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

1-amino-3-[(4-chlorophenyl)methylideneamino]urea

InChI

InChI=1S/C8H9ClN4O/c9-7-3-1-6(2-4-7)5-11-13-8(14)12-10/h1-5H,10H2,(H2,12,13,14)

InChI Key

HWDNCIKSRUPPOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)NN)Cl

Origin of Product

United States

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